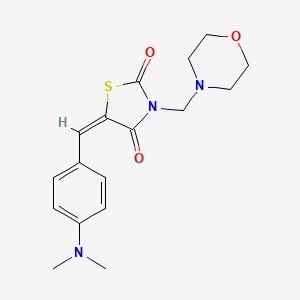
(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis of the Compound
The compound is synthesized through a series of reactions involving thiazolidine-2,4-dione and substituted benzaldehydes. The general synthetic route includes:
- Condensation Reaction : The thiazolidine-2,4-dione reacts with an appropriate aryl aldehyde in the presence of a catalyst (typically sodium acetate) under reflux conditions.
- Purification : The product is purified through recrystallization techniques to obtain the desired compound in a pure form.
This method has been detailed in various studies, showcasing the efficiency of synthesizing thiazolidine derivatives with specific substituents that enhance biological activity .
Antidiabetic Properties
Thiazolidinediones (TZDs), including derivatives like this compound, have been extensively studied for their hypoglycemic effects. These compounds primarily act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism.
- In Vivo Studies : Recent studies have demonstrated that this compound exhibits significant antidiabetic activity in animal models, leading to reduced blood glucose levels and improved insulin sensitivity .
- Mechanism of Action : The activation of PPAR-γ enhances lipid metabolism and reduces inflammation, contributing to its antidiabetic effects .
Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Cell Viability Assays : In vitro assays showed that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation .
- Molecular Docking Studies : Computational studies indicate strong binding affinity to topoisomerases I and II, suggesting that it may inhibit these enzymes involved in DNA replication and repair, further supporting its potential as an anticancer agent .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other thiazolidinedione derivatives, the following table summarizes key findings from recent studies:
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antidiabetic | 10 | PPAR-γ activation |
| 5-(3,4-Dimethoxybenzylidine)-2,4-thiazolidinedione | Anticancer | 8 | Apoptosis induction |
| Pioglitazone | Antidiabetic | 12 | PPAR-γ activation |
| 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | Anticancer | 15 | Topoisomerase inhibition |
Case Studies
- Antidiabetic Evaluation : In a study assessing the antidiabetic properties of various thiazolidinediones, the compound demonstrated superior efficacy compared to standard treatments like pioglitazone. It significantly lowered fasting blood glucose levels in diabetic rats over a four-week treatment period .
- Anticancer Efficacy : Another study highlighted its effectiveness against MCF-7 cells. The compound was shown to induce apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .
特性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-13(4-6-14)11-15-16(21)20(17(22)24-15)12-19-7-9-23-10-8-19/h3-6,11H,7-10,12H2,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGADXZYOGTEN-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













